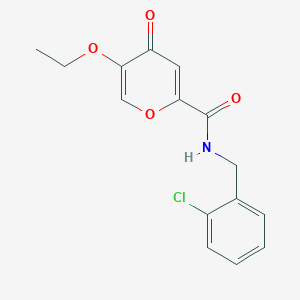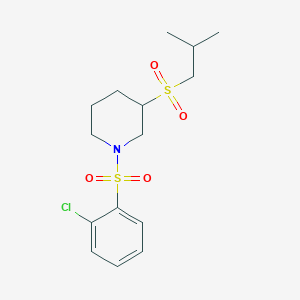![molecular formula C20H24N4O3S B2574925 2-(4-((2-ethoxyphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole CAS No. 1234805-22-1](/img/structure/B2574925.png)
2-(4-((2-ethoxyphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-((2-ethoxyphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole is a chemical compound that belongs to the class of benzimidazole derivatives. It has been widely studied for its potential applications in various scientific fields, especially in medicinal chemistry.
科学的研究の応用
Crystal Structure and Computational Analysis
Research on structurally similar compounds, such as 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives, has been conducted to understand their crystal structure, Hirshfeld surface analysis, and Density Functional Theory (DFT) calculations. These studies are crucial for designing and synthesizing new compounds with desired physical and chemical properties for applications in materials science and drug design (Kumara et al., 2017).
Antimicrobial Properties
Compounds related to benzothiazoles and pyridine derivatives, prepared through reactions involving sulfonyl chloride, have shown significant antimicrobial activities. This suggests potential applications in developing new antimicrobial agents for treating bacterial infections (Patel & Agravat, 2009).
Drug Metabolism and Pharmacokinetics
Research involving benzimidazole derivatives, such as the metabolism of a 5HT6 antagonist in humans, provides insights into drug metabolism pathways, including cytochrome P450-mediated transformations. Such studies are fundamental in pharmacokinetics and drug development, particularly in understanding drug interactions and optimizing therapeutic efficacy (Sawant-Basak et al., 2018).
Corrosion Inhibition
Benzimidazole derivatives have also been investigated for their role as corrosion inhibitors for steel in acidic solutions. Such compounds can significantly enhance the corrosion resistance, making them valuable in industrial applications where metal preservation is critical (Yadav et al., 2016).
作用機序
Target of Action
The primary targets of the compound 2-[4-(2-ethoxybenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole are alpha1-adrenergic receptors . These receptors are among the most studied G protein-coupled receptors and play a significant role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound 2-[4-(2-ethoxybenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand . This interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The action of 2-[4-(2-ethoxybenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole affects the biochemical pathways associated with alpha1-adrenergic receptors. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The downstream effects of this interaction include the contraction of smooth muscles in various parts of the body .
Pharmacokinetics
The pharmacokinetic properties of 2-[4-(2-ethoxybenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole include absorption, distribution, metabolism, and excretion (ADME). These properties impact the bioavailability of the compound. In silico docking and molecular dynamics simulations, along with ADME calculations, have identified promising lead compounds .
Result of Action
The molecular and cellular effects of the action of 2-[4-(2-ethoxybenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole include changes in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . These changes result from the compound’s interaction with alpha1-adrenergic receptors .
特性
IUPAC Name |
2-[4-(2-ethoxyphenyl)sulfonylpiperazin-1-yl]-1-methylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c1-3-27-18-10-6-7-11-19(18)28(25,26)24-14-12-23(13-15-24)20-21-16-8-4-5-9-17(16)22(20)2/h4-11H,3,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEGQPCXYIYXIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2574843.png)
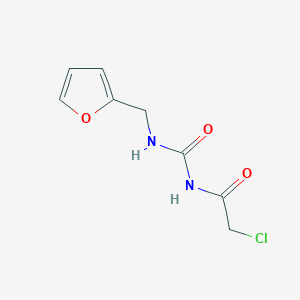
![1-(2-(3-Hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2574845.png)
![N-(2-methoxyethyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2574848.png)
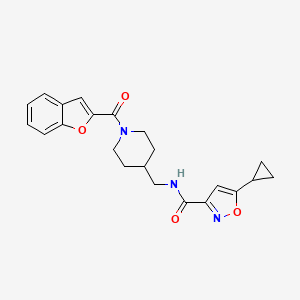

![4-Benzoyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2574853.png)
![N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide](/img/structure/B2574855.png)
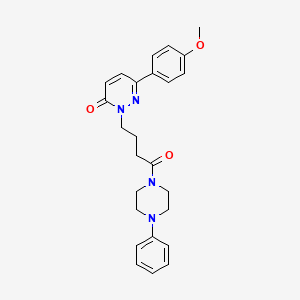
![N-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2574858.png)
